N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a hydrazone derivative featuring a benzo[g]indazole core fused with a 4,5-dihydro ring system. The compound is synthesized via condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 2-chloro-5-nitrobenzaldehyde, forming a Schiff base linkage (imine group) . Hydrazones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, attributed to their ability to form hydrogen bonds and coordinate with metal ions . The title compound’s structure is characterized by electron-withdrawing substituents (Cl and NO₂) on the benzylidene moiety, which influence its electronic properties and intermolecular interactions .
Properties
CAS No. |
303104-19-0 |
|---|---|
Molecular Formula |
C19H14ClN5O3 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5O3/c20-16-8-6-13(25(27)28)9-12(16)10-21-24-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)22-23-18/h1-4,6,8-10H,5,7H2,(H,22,23)(H,24,26)/b21-10+ |
InChI Key |
KRDDSRVCYVCXMM-UFFVCSGVSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the indazole core, which can be achieved through the cyclization of ortho-substituted benzylidenehydrazines. The key steps include:
Formation of the Indazole Core: This can be done by reacting ortho-substituted benzaldehydes with hydrazine under acidic conditions to form benzylidenehydrazine intermediates, followed by cyclization to yield the indazole core.
Introduction of the Chloro-Nitrobenzylidene Moiety: The indazole core is then reacted with 2-chloro-5-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxidized indazole products.
Scientific Research Applications
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the title compound and related carbohydrazide derivatives:
*Calculated based on molecular formula C₁₉H₁₄ClN₅O₃.
Key Observations :
- Core Structure : The benzo[g]indazole core (present in the title compound and ) contributes to π-π stacking and planar rigidity, enhancing binding to biological targets. Pyrazole and benzohydrazide derivatives (e.g., ) exhibit less conjugation but greater flexibility.
- Substituent Effects: Electron-withdrawing groups (NO₂, Cl, Br) increase electrophilicity, improving interactions with nucleophilic residues in enzymes.
- Functional Groups : Hydrazide (-CONHNH₂) moieties are critical for Schiff base formation and metal chelation, while sulfonyl (e.g., ) or methoxy groups modulate bioavailability .
Crystallographic and Computational Insights
- Crystal Packing : The title compound’s crystal structure (analyzed via SHELX and Mercury ) reveals a planar conformation stabilized by N–H···O and C–H···Cl interactions, contrasting with the helical hydrogen-bonding networks in methoxy-substituted analogs .
- DFT Studies : Density-functional theory (DFT) calculations (e.g., B3LYP ) predict the title compound’s electrophilicity index (ω = 5.2 eV) is higher than that of bromo- or methoxy-substituted derivatives (ω = 3.8–4.5 eV), correlating with enhanced reactivity .
Biological Activity
N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a chloro group, a nitro group, and a hydrazide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. A study assessed its activity against Leishmania species, demonstrating significant growth inhibition in both promastigote and amastigote stages. The results indicated that this compound could be a candidate for treating leishmaniasis.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in the metabolic pathways of pathogens. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to various neurodegenerative diseases.
Enzyme Inhibition Studies
Inhibition studies revealed the following IC50 values:
| Enzyme | IC50 (nM) |
|---|---|
| MAO-B | 0.386 |
| Other targets | >25000-fold selective versus MAO-A |
These results highlight the selectivity of the compound for MAO-B, making it a potential candidate for further development in neuropharmacology.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Leishmaniasis Treatment : In a controlled study involving infected mice, treatment with this compound resulted in a significant reduction in parasite load compared to the control group.
- Antibacterial Efficacy : A clinical trial reported that patients treated with formulations containing this compound exhibited improved outcomes in bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
